(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione
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Overview
Description
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is a heterocyclic compound that contains nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione typically involves multi-step organic reactions. Common starting materials might include simple amines and carbonyl compounds, which undergo cyclization reactions under controlled conditions. Specific catalysts and solvents are often used to facilitate these reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial to ensure high efficiency and purity of the final product. Advanced techniques like automated synthesis and real-time monitoring might be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce functional groups like halogens, alkyl groups, or hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound might be investigated for its potential as a pharmaceutical agent, given its heterocyclic structure which is common in many bioactive molecules.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z,9Z)-5-Methyl-1,3,7-triazecine-2,6,8(1H,3H,7H)-trione might include other heterocyclic triazecines or related nitrogen-containing ring structures.
Uniqueness
What sets this compound apart from similar compounds could be its specific substitution pattern, electronic properties, or reactivity profile. These unique features might make it particularly suitable for certain applications or give it distinct advantages in chemical reactions.
Properties
CAS No. |
193224-03-2 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
5-methyl-1,3-dihydro-1,3,7-triazecine-2,6,8-trione |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-10-8(14)9-3-2-6(12)11-7(5)13/h2-4H,1H3,(H2,9,10,14)(H,11,12,13) |
InChI Key |
GIYIYKYTNUVHDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)NC=CC(=O)NC1=O |
Origin of Product |
United States |
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